molecular formula C24H30O7 B12321501 Lariciresinol-4,4'-dimethyl ether-9-acetate

Lariciresinol-4,4'-dimethyl ether-9-acetate

Cat. No.: B12321501
M. Wt: 430.5 g/mol
InChI Key: PPIRSWOCXJSZIK-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

  • Molecular formula : C₂₄H₃₀O₇
  • Molecular weight : 430.49 g/mol.

Stereochemical Features

The tetrahydrofuran core adopts a cis-trans-cis conformation, with critical stereochemical assignments at positions 2, 3, and 4:

  • C2 : S-configuration due to the 3,4-dimethoxyphenyl group’s priority.
  • C3 : R-configuration from the hydroxymethyl acetate substituent.
  • C4 : R-configuration stabilized by the 3,4-dimethoxyphenylmethyl group.

Conformational flexibility is limited by the tetrahydrofuran ring’s puckering, which enforces a half-chair geometry. This rigidity influences intermolecular interactions, particularly in crystal packing and receptor binding.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : Key signals include δ 3.75–3.85 ppm (methoxy protons), δ 4.60–4.70 ppm (acetate methylene), and δ 2.05 ppm (acetyl methyl group).
  • Mass Spectrometry : A molecular ion peak at m/z 430.49 confirms the molecular weight, with fragmentation patterns indicative of methoxy and acetate group loss.

Comparative Structural Relationship to Parent Lignan (Lariciresinol)

This compound retains the tetrahydrofuran lignan backbone of its parent compound, lariciresinol (C₂₀H₂₄O₆), but introduces strategic modifications:

Feature Lariciresinol This compound
Molecular Formula C₂₀H₂₄O₆ C₂₄H₃₀O₇
Functional Groups 4,4'-dihydroxy, 9-hydroxy 4,4'-dimethoxy, 9-acetoxy
Molecular Weight 360.40 g/mol 430.49 g/mol
Polarity High (hydroxyl groups) Reduced (hydrophobic methoxy/acetyl groups)

The dimethyl ether and acetate substitutions reduce polarity, enhancing lipid solubility and potentially improving membrane permeability.

Derivative-Specific Functional Group Modifications: Methyl Ether and Acetate Moieties

4,4'-Dimethoxy Substitutions

  • Synthetic Rationale : Replacing hydroxyl groups with methoxy groups eliminates hydrogen-bonding capacity, altering solubility and steric bulk.
  • Impact on Reactivity : Methoxy groups resist oxidation and enzymatic degradation, increasing metabolic stability compared to the parent lignan.

9-Acetate Functionalization

  • Stereoelectronic Effects : The acetyl group introduces an electron-withdrawing ester moiety, polarizing adjacent bonds and influencing electronic distribution.
  • Biological Implications : Acetylation masks the hydroxyl group, reducing susceptibility to glucuronidation and sulfation in vivo.

Synergistic Effects

The combined modifications create a dual-functionality profile :

  • Methoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes.
  • Acetate group provides a prodrug-like mechanism, enabling targeted hydrolysis in specific physiological environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRSWOCXJSZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Plant Sources

Lariciresinol derivatives are naturally occurring in lignan-rich plants such as Larix species (larch trees) and Justicia procumbens. The extraction process typically involves:

Solvent Extraction and Purification

  • Raw Material : Larch resin or plant biomass is dried and ground into a fine powder.
  • Solvent System : Methanol or ethanol (70–80% aqueous) is used for initial extraction via Soxhlet or maceration.
  • Partitioning : The crude extract is partitioned with ethyl acetate or dichloromethane to concentrate lignans.
  • Chromatography : Silica gel or reverse-phase HPLC separates lariciresinol dimethyl ether from co-extracted compounds. Final acetylation with acetic anhydride yields the 9-acetate derivative.

Key Data :

Parameter Value Source
Yield from larch resin 0.2–0.5% (dry weight basis)
Purity after HPLC ≥95%

Chemical Synthesis Routes

Chemical synthesis offers higher scalability and control over stereochemistry. Two primary strategies are employed:

Coupling Reactions and Cyclization

Epoxide Opening and Radical Cyclization
  • Step 1 : A benzyl chloride intermediate is coupled with a coniferyl alcohol derivative via a Williamson ether synthesis.
  • Step 2 : Epoxidation of the resulting diene using meta-chloroperbenzoic acid (mCPBA).
  • Step 3 : Titanium(III)-mediated radical cyclization forms the tetrahydrofuran core. This step achieves a diastereomeric ratio of 95:5 (desired:undesired).

Reaction Conditions :

Reagent Temperature Yield
TiCl₃, Zn-Cu −20°C to 0°C 26%
Suzuki-Miyaura Coupling
  • A boronic ester intermediate is coupled with a brominated aromatic ring under palladium catalysis.
  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.

Acetylation of Lariciresinol Dimethyl Ether

The 9-hydroxyl group of lariciresinol dimethyl ether is acetylated using:

  • Reagents : Acetic anhydride, DMAP (catalyst), pyridine (base).
  • Conditions : Room temperature, 6–8 h, yielding >90% conversion.

Side Reaction : Partial isomerization of the α,β-unsaturated ester occurs if DMAP is excess, requiring careful stoichiometry.

Stereoselective Synthesis

Enzymatic Kinetic Resolution

  • Substrate : Racemic alcohol intermediates are resolved using Amano lipase PS in methyl tert-butyl ether (MTBE).
  • Efficiency : Enantiomeric excess (ee) of 98% for the (S)-enantiomer.

Chiral Auxiliary Approach

  • A menthol-derived chiral auxiliary directs stereochemistry during cyclization, achieving >90% diastereoselectivity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Natural Extraction Low High Limited $$$
Chemical Synthesis Moderate High High $$
Enzymatic Resolution High ≥98% ee Moderate $$$

Challenges and Optimization

  • Natural Extraction : Low yields due to seasonal variability in plant lignan content.
  • Radical Cyclization : Competing side reactions reduce efficiency; additives like Zn-Cu improve selectivity.
  • Acetylation : Moisture-sensitive conditions necessitate anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

Lariciresinol-4,4’-dimethyl ether-9-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lariciresinol-4,4’-dimethyl ether-9-acetate.

Scientific Research Applications

Pharmacological Applications

Lariciresinol-4,4'-dimethyl ether-9-acetate exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry.

Antioxidant Activity : Lignans, including lariciresinol derivatives, are known for their antioxidant properties. They help neutralize free radicals in biological systems, which can prevent oxidative stress-related diseases .

Antitumor Properties : Research has indicated that compounds like lariciresinol derivatives can inhibit tumor growth. Specific studies have shown that lignans possess the ability to induce apoptosis in cancer cells and inhibit cancer cell proliferation .

Antiviral Effects : Some studies have reported that lignans exhibit antiviral activities, particularly against viruses such as HIV. Lariciresinol derivatives may enhance the immune response and inhibit viral replication .

Nutritional Applications

Lignans are also recognized for their health benefits when included in dietary sources.

Phytoestrogens : this compound is categorized as a phytoestrogen due to its structural similarity to estrogen. This property allows it to exert estrogen-like effects in the body, which may be beneficial for hormone-related conditions such as menopausal symptoms and osteoporosis prevention .

Dietary Sources : Lignans are abundant in seeds (especially flaxseeds), whole grains, and vegetables. Their inclusion in the diet is associated with lower risks of cardiovascular diseases and certain cancers due to their ability to modulate estrogen metabolism .

Biotechnological Applications

The compound's potential extends into biotechnology through its biosynthesis and metabolic pathways.

Biosynthesis Studies : The enzymatic pathways leading to the formation of lariciresinol derivatives have been extensively studied. Understanding these pathways can help in the biotechnological production of these compounds using microbial fermentation or plant cell cultures .

Metabolic Engineering : Engineering microorganisms to enhance the production of lariciresinol derivatives can lead to more sustainable sources of these valuable compounds. This approach can be pivotal for producing high-yield lignan extracts for pharmaceutical and nutraceutical applications .

Case Study 1: Antitumor Effects

A study published in Natural Product Reports demonstrated that lariciresinol derivatives could significantly reduce tumor size in animal models of breast cancer. The mechanism involved apoptosis induction via reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Case Study 2: Antiviral Activity

Research highlighted in Phytomedicine indicated that lariciresinol derivatives exhibited significant anti-HIV activity in vitro. The study measured the therapeutic index and found that certain derivatives could inhibit viral replication effectively while maintaining low cytotoxicity levels .

Mechanism of Action

The mechanism of action of Lariciresinol-4,4’-dimethyl ether-9-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with cellular receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Molecular Weight Source Plant Key References
Lariciresinol -OH at 4, 4', 9 C20H24O6 360.40 Araucaria angustifolia
Lariciresinol-4-methyl ether -OCH3 at 4, -OH at 4', 9 C21H26O6 374.43 Araucaria angustifolia
This compound -OCH3 at 4, 4'; -OAc at 9 C24H30O8 430.49 Araucaria angustifolia
Lariciresinol-9-acetate -OH at 4, 4'; -OAc at 9 C22H26O7 402.44 Araucaria araucana
Clemastanin B (Lariciresinol-4,4'-bis-O-β-D-glucoside) -O-glucosyl at 4, 4'; -OH at 9 C32H44O16 684.68 Isatis indigotica

Key Observations:

Glycosylated derivatives (e.g., clemastanin B) exhibit higher water solubility due to polar sugar moieties, which may influence bioavailability and antiviral activity .

Biosynthetic Pathways: Lariciresinol derivatives are synthesized via oxidative coupling of coniferyl alcohol, followed by glycosylation, methylation, or acetylation. For example, UDP-glucose-dependent glycosyltransferases (UGTs) in Isatis indigotica catalyze glycosylation at the 4 and 4' positions . Acetylation at the 9-position, as seen in this compound, likely involves acetyltransferases specific to Araucaria species, though enzymatic details remain uncharacterized .

Key Observations:

  • Antiviral Potential: Glycosylated derivatives like clemastanin B exhibit pronounced antiviral effects against influenza, attributed to their ability to inhibit viral replication .

Biological Activity

Lariciresinol-4,4'-dimethyl ether-9-acetate is a lignan compound derived from various plant sources, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

This compound is characterized by its unique lignan structure, which contributes to its biological properties. The molecular formula is C21_{21}H26_{26}O5_{5}, and its structure includes multiple hydroxyl groups that are crucial for its reactivity and interaction with biological systems.

1. Antioxidant Activity

Lignans, including Lariciresinol derivatives, have been extensively studied for their antioxidant properties. Research indicates that Lariciresinol-4,4'-dimethyl ether exhibits significant radical-scavenging activity.

  • Superoxide Radical Scavenging : In a study evaluating various lignans, Lariciresinol derivatives showed potent superoxide radical-scavenging activities with effective concentrations (ED50) comparable to standard antioxidants such as butylated hydroxyanisole (BHA) and Trolox .
CompoundED50 (µM)
Lariciresinol-4,4'-dimethyl ether19.2
BHA22.8
Trolox940

2. Anti-inflammatory Effects

The anti-inflammatory potential of Lariciresinol compounds has been highlighted in several studies. For instance, lignans have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Mechanism of Action : The compound may exert its effects by inhibiting the NF-κB signaling pathway, which is crucial in the expression of inflammatory mediators .

3. Antidiabetic Properties

Recent investigations have explored the antidiabetic effects of Lariciresinol derivatives. Studies indicate that these compounds can inhibit enzymes involved in carbohydrate metabolism.

  • α-Amylase and α-Glucosidase Inhibition : Lariciresinol derivatives have shown promising inhibitory effects on both α-amylase and α-glucosidase, suggesting potential use in managing type 2 diabetes .
EnzymeIC50 (µM)
α-Amylase13.9
α-Glucosidase>500

Case Study 1: Antioxidant Efficacy

In a comparative study of various lignans isolated from Schisandra neglecta, Lariciresinol derivatives exhibited superior antioxidant activity compared to other tested compounds. The research utilized assays such as DPPH and superoxide radical scavenging to evaluate efficacy .

Case Study 2: Anti-inflammatory Research

A study focusing on the anti-inflammatory properties of lignans demonstrated that Lariciresinol derivatives could significantly reduce levels of TNF-α and IL-6 in vitro. This suggests their potential as therapeutic agents in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the standard protocols for identifying and quantifying lariciresinol-4,4'-dimethyl ether-9-acetate in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for identification. For quantification, employ multiple reaction monitoring (MRM) with deuterated internal standards to account for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 3.72 ppm for methyl ether protons in CD₃OD) can resolve structural ambiguities . Calibration curves should be validated using purified standards synthesized via enantioselective Sharpless epoxidation (e.g., as in furano lignan synthesis) .

Q. How can researchers confirm the biosynthetic origin of this compound in Araucaria species?

  • Methodological Answer : Combine transcriptomic correlation analysis (RNA-Seq) with metabolite profiling under stress treatments like methyl jasmonate exposure. Identify co-expressed genes (e.g., IiPLR1 homologs) and validate via RNA interference (RNAi). For example, silencing IiPLR1 in Isatis indigotica reduced lariciresinol by 96%, confirming its role . Cross-reference with chemotaxonomic databases (Table 5 in ) to verify genus-specific occurrence .

Advanced Research Questions

Q. What experimental strategies resolve contradictory kinetic data for enzymes like pinoresinol/lariciresinol reductase (PLR) in lignan biosynthesis?

  • Methodological Answer : When IiPLR1 exhibits a 26-fold higher Kₘ for (±)-pinoresinol (65.4 μM) than (±)-lariciresinol (2.5 μM) but similar kcat/Kₘ values (0.91 vs. 1.59 μM⁻¹min⁻¹), perform substrate competition assays. Use isotopic labeling (e.g., ¹³C-pinoresinol) to track intermediate flux in vitro. Validate in planta via overexpression lines (e.g., 6.3-fold lariciresinol increase in IiPLR1-ovx-2) and compare with kinetic modeling .

Q. How can genetic engineering optimize this compound production in non-native plant systems?

  • Methodological Answer :

Gene Selection : Prioritize PLR1 homologs (e.g., IiPLR1 with 353.9 μg/g yield in hairy roots) over PLR2/3 (no significant impact) .

Vector Design : Use stress-inducible promoters (e.g., MeJA-responsive) to avoid growth trade-offs.

Validation : Quantify intermediates (e.g., pinoresinol, secoisolariciresinol) via HPLC-MS to ensure pathway flux.

Scaling : Transition to bioreactors (e.g., hairy root cultures) with optimized phytohormone ratios (e.g., 0.5 μM MeJA) .

Q. What computational tools assist in predicting the ecological role of this compound as a chemotaxonomic marker?

  • Methodological Answer : Use phylogenetic likelihood mapping (e.g., PhyML) to correlate lignan profiles with Araucariaceae speciation. Pair with molecular networking (GNPS platform) to identify co-occurring metabolites (e.g., lambertianic acid in Agathis macrophylla). Validate via LC-MS/MS fragmentation libraries .

Data Contradiction Analysis

Q. How to address discrepancies in lignan accumulation between wild-type and transgenic plant lines?

  • Case Study : In IiPLR1-RNAi lines, lariciresinol dropped to 3.6% of wild-type levels (2.0 vs. 56.0 μg/g dw), but silencing IiPLR2/3 had no effect.
  • Resolution :

  • Hypothesis : IiPLR1 is the dominant isoform; PLR2/3 may function in alternate tissues/stresses.
  • Testing : Perform spatial gene expression analysis (qRT-PCR across roots, stems, leaves) and expose lines to abiotic stressors (e.g., UV, pathogens).
  • Outcome : Confirmed constitutive IiPLR1 expression in roots (highest activity) and stress responsiveness .

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